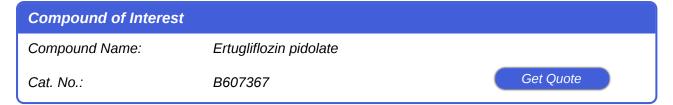


Overcoming solubility issues of Ertugliflozin pidolate in aqueous solutions

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Technical Support Center: Ertugliflozin Pidolate

Welcome to the technical support center for **Ertugliflozin pidolate**. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your in-vitro and preformulation experiments.

Frequently Asked Questions (FAQs)

Q1: We are experiencing difficulty dissolving **Ertugliflozin pidolate** in our aqueous buffer. What are the common causes and solutions?

A1: It is important to note that Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has high aqueous solubility and high membrane permeability.[1][2] The pidolate salt form is specifically chosen to ensure good solubility and stability. Issues with dissolution are therefore more likely to stem from experimental conditions rather than the inherent properties of the compound.

Consider the following potential causes:

• Incorrect pH: Ensure your aqueous solution's pH is within a suitable range. Although Ertugliflozin's solubility is relatively pH-independent, extreme pH values could potentially affect the salt form's stability or lead to degradation.[1]

Troubleshooting & Optimization





- Precipitation: The intended concentration in your experiment may exceed the solubility limit under your specific buffer conditions (e.g., due to common ion effects or temperature).
- Degradation: Ertugliflozin can degrade under certain stress conditions, such as strong acidic environments, which may alter its solubility profile.[3]
- Solid Form: Ensure you are using the correct solid-state form. While both the cocrystal and amorphous forms of Ertugliflozin have high aqueous solubility, variations in supplied materials could exist.[1]

Q2: What is the reported aqueous solubility of Ertugliflozin and its pidolate salt?

A2: Both the amorphous and cocrystal forms of Ertugliflozin exhibit similarly high aqueous solubility. The reported aqueous solubility is approximately 0.76 mg/mL and is considered pH-independent.[1] One source indicates a solubility of 5 mg/mL in water with the application of heat and ultrasonication.[4] For organic solvents, it is soluble in DMSO (≥ 125 mg/mL), ethanol, and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water. [3][4][5]

Q3: Can excipients be used to further enhance the solubility or dissolution rate of **Ertugliflozin pidolate** if needed?

A3: While **Ertugliflozin pidolate**'s intrinsic solubility is high, in formulation development, excipients are often used to optimize dissolution rates and ensure stability. For a BCS Class I drug, the goal is typically to ensure rapid dissolution. Common excipients that can be used include:

- Superdisintegrants: Such as croscarmellose sodium, crospovidone, and sodium starch glycolate, which promote the rapid breakup of tablets to increase the surface area for dissolution.[2][6]
- Surfactants: Agents like Sodium Lauryl Sulfate (SLS), Tween 80, or poloxamers can increase the wettability of the drug substance.[6][7]
- pH Modifiers: Organic acids like citric acid or tartaric acid can be used to control the microenvironment pH during dissolution.[6]



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Troubleshooting Guide: Perceived Solubility Issues

This guide addresses common experimental observations that may be misinterpreted as poor solubility.

Troubleshooting & Optimization

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Observation	Potential Cause	Recommended Action
Cloudiness or precipitation upon adding Ertugliflozin pidolate to a buffer.	The concentration exceeds the kinetic or equilibrium solubility in your specific medium. The buffer components may be interacting with the drug (common ion effect).	1. Prepare a saturated solution to determine the actual solubility in your specific buffer system. 2. Try reducing the concentration of the drug. 3. Consider using a co-solvent system if appropriate for your experiment (e.g., a small percentage of DMSO or ethanol).[8]
Inconsistent dissolution results between experiments.	The solid material is not homogenous. The mixing/agitation speed or temperature is not consistent. The pH of the media varies.	 Ensure proper mixing of the stock powder before weighing. Standardize and control all experimental parameters (e.g., temperature, agitation speed) using a calibrated apparatus. Verify the pH of your dissolution media before each experiment.
Material fails to dissolve completely even at low concentrations.	Possible degradation of the compound. The material may be an incorrect or impure solid form.	1. Confirm the identity and purity of your Ertugliflozin pidolate sample using analytical techniques like HPLC or NMR. 2. Review the storage conditions of the compound. Ertugliflozin is stable under thermal and neutral conditions but can degrade in acidic and oxidative environments.[3]

Quantitative Data Summary



The following table summarizes the key physicochemical and solubility properties of Ertugliflozin and its pidolate salt.

Parameter	Value	Reference
Drug Substance	Ertugliflozin L-pyroglutamic acid (pidolate)	[5]
Molecular Formula	C27H32CINO10	[9][10]
Molecular Weight	566.0 g/mol	[9][10]
BCS Classification	Class I (High Solubility, High Permeability)	[1][2]
Aqueous Solubility	~0.76 mg/mL (pH independent)	[1]
Solubility in Water (with heat)	5 mg/mL	[4]
Solubility in DMSO	≥ 125 mg/mL	[4][5]
Melting Point (cocrystal)	~142 °C	[11]

Experimental Protocols

Protocol 1: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of **Ertugliflozin pidolate** in a specific aqueous medium.

Materials:

- Ertugliflozin pidolate powder
- Selected aqueous buffer (e.g., pH 6.8 phosphate buffer)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control



- 0.22 μm syringe filters (chemically compatible, e.g., PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a validated method for Ertugliflozin quantification.

Procedure:

- Add an excess amount of **Ertugliflozin pidolate** powder to a vial (e.g., 5-10 mg).
- Add a known volume of the aqueous buffer (e.g., 2 mL) to the vial.
- Seal the vial securely to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 150 rpm).
- Allow the suspension to equilibrate for a standard period (typically 24-48 hours).
- After equilibration, let the vial stand to allow undissolved solids to settle.
- Carefully withdraw an aliquot from the supernatant.
- Immediately filter the aliquot through a 0.22 μm syringe filter to remove any undissolved particles.
- Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the HPLC method.
- Analyze the sample by HPLC to determine the concentration of dissolved Ertugliflozin.
- Calculate the solubility in mg/mL.

Protocol 2: pH-Dependent Solubility Profile

This protocol assesses the solubility of **Ertugliflozin pidolate** across a range of pH values.

Materials:

Same as Protocol 1.



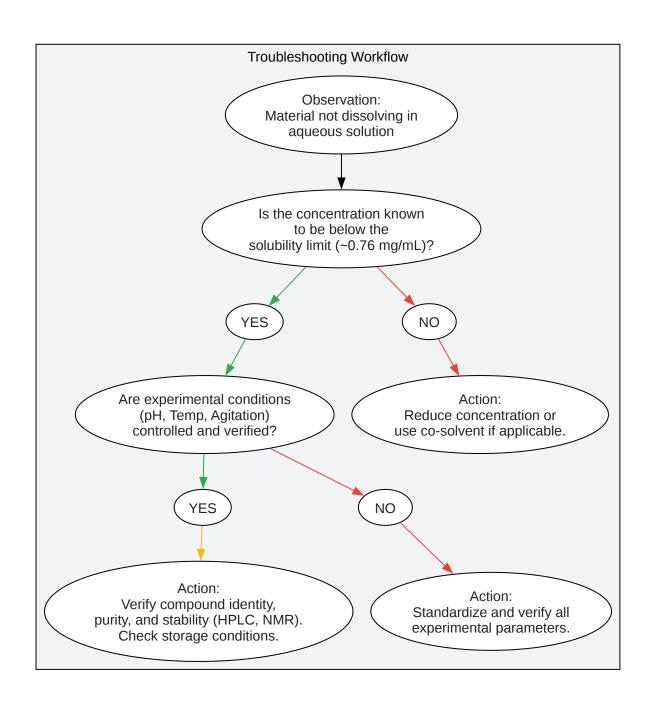
• A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

Procedure:

- Set up a series of vials, one for each pH value to be tested.
- Follow steps 1-11 from Protocol 1 for each buffer.
- Plot the determined solubility (mg/mL) against the pH of the buffer to generate a pH-solubility profile.

Visualizations Logical Workflow for Troubleshooting Perceived Solubility Issues



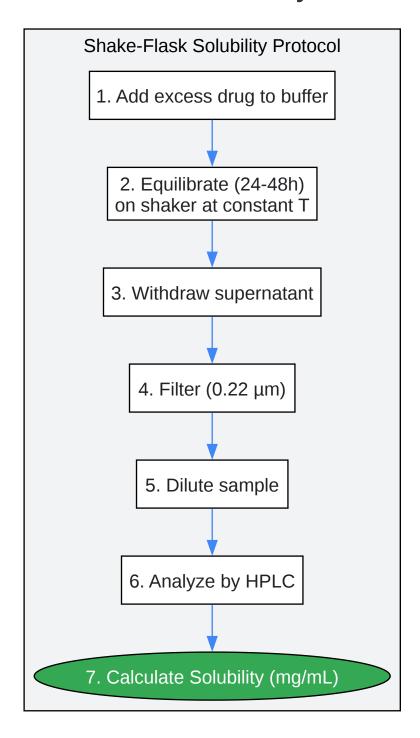


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Caption: A logical workflow for diagnosing perceived solubility issues.



Experimental Workflow for Solubility Determination

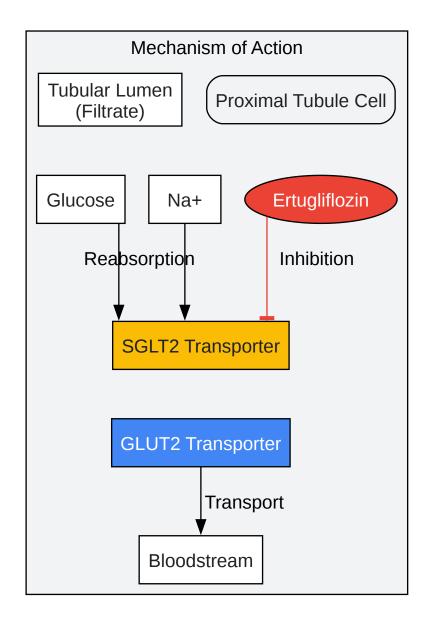


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Caption: Standard experimental workflow for solubility determination.

Signaling Pathway of SGLT2 Inhibition by Ertugliflozin





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Caption: Signaling pathway of SGLT2 inhibition by Ertugliflozin.

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